N-(But-3-yn-2-yl)-2-methylaniline
Description
N-(But-3-yn-2-yl)-2-methylaniline is an aromatic amine derivative featuring a 2-methylaniline core substituted at the nitrogen atom with a but-3-yn-2-yl group. This compound combines the electronic effects of the methyl group on the aromatic ring with the steric and electronic contributions of the acetylenic substituent.
Properties
CAS No. |
79874-38-7 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-but-3-yn-2-yl-2-methylaniline |
InChI |
InChI=1S/C11H13N/c1-4-10(3)12-11-8-6-5-7-9(11)2/h1,5-8,10,12H,2-3H3 |
InChI Key |
NRTSXSPAJCPIPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-2-yl)-2-methylaniline can be achieved through several methods. One common approach involves the reaction of 2-methylaniline with but-3-yn-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-yn-2-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the but-3-yn-2-yl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-(But-3-yn-2-yl)-2-methylbenzoquinone.
Reduction: Formation of reduced derivatives such as N-(But-3-yn-2-yl)-2-methylcyclohexylamine.
Substitution: Formation of substituted anilines with different functional groups.
Scientific Research Applications
N-(But-3-yn-2-yl)-2-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(But-3-yn-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Key Properties of Selected N-Substituted 2-Methylaniline Derivatives
*Yield inferred from reaction stoichiometry.
Key Observations:
- Electronic Effects: The electron-donating methyl group on the aniline ring enhances nucleophilicity, facilitating reactions with electrophilic partners (e.g., propargylic alcohols in ).
- Steric Influence: Bulky substituents like heptynyl or bicyclo[2.2.1]heptenyl () reduce crystallinity, resulting in liquid or oil-like states compared to crystalline sulfanyl derivatives (mp 91°C).
- Spectral Signatures: Sulfur-containing derivatives exhibit distinct NMR signals for -SH (δH 2.03) and -CH2SH (δH 3.43), absent in acetylenic analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
